Murepavadin TFA
Description
Historical Context of Novel Antibiotic Discovery Initiatives
The "golden age" of antibiotic discovery, spanning from the 1940s to the 1960s, yielded most of the antibiotic classes in use today. mdpi.comourworldindata.org This era of intense research and development, largely driven by the pharmaceutical industry, led to a dramatic decrease in mortality from bacterial infections. carb-x.org However, since the 1980s, the discovery of new antibiotic classes has slowed precipitously. carb-x.org The scientific challenges of finding new drug targets, coupled with economic hurdles, have led many large pharmaceutical companies to exit the antibiotic research space, leaving much of the innovation to smaller, pre-revenue companies. carb-x.org This decline in discovery has coincided with a global rise in antimicrobial resistance (AMR), creating a public health crisis. nih.gov In response, various public, private, and public-private initiatives have been established to incentivize and revitalize the research and development of new antibiotics. nih.gov
Significance of Outer Membrane Proteins as Antimicrobial Targets in Gram-Negative Bacteria
Gram-negative bacteria possess a unique and protective outer membrane (OM) that acts as a formidable barrier to many antibiotics. leeds.ac.ukfrontiersin.org This membrane is composed of an inner leaflet of phospholipids (B1166683) and an outer leaflet dominated by lipopolysaccharide (LPS). leeds.ac.uk Integral to this outer membrane are various outer membrane proteins (OMPs) that are crucial for nutrient transport, maintaining structural integrity, and virulence. leeds.ac.ukpatsnap.com
Targeting these essential OMPs represents a promising strategy for developing new antibiotics against Gram-negative pathogens. frontiersin.orgpatsnap.com By disrupting the function of OMPs, it is possible to compromise the bacterial cell envelope, leading to increased permeability, susceptibility to the host immune system, and ultimately, cell death. patsnap.compatsnap.com The essentiality and conservation of some OMPs across different bacterial species make them attractive targets, with a potentially lower likelihood of resistance development compared to targets of many existing antibiotics. patsnap.com
Positioning Murepavadin (B1661735) TFA within the Landscape of Investigational Antibacterial Agents
Murepavadin TFA is a pioneering example of an outer membrane protein-targeting antibiotic. wikipedia.org It was developed by Polyphor Ltd. (now Spexis Ltd.) using their proprietary Protein Epitope Mimetics (PEM) platform. patsnap.comnih.gov Unlike many new antibiotics in the pipeline that are derivatives of existing classes, murepavadin has a novel mechanism of action. acs.orgfrontiersin.org It specifically targets the lipopolysaccharide transport protein D (LptD) in P. aeruginosa. patsnap.commdpi.com
The LptD protein is a crucial component of the LPS transport machinery, responsible for translocating LPS to the outer leaflet of the outer membrane. patsnap.commdpi.com By binding to and inhibiting LptD, murepavadin disrupts the assembly of the outer membrane, leading to cell death. patsnap.comnih.gov This high specificity for P. aeruginosa LptD means it has a narrow spectrum of activity, which can be advantageous in minimizing the impact on the patient's microbiome. wikipedia.orgmdpi.com
In the broader landscape of investigational agents against P. aeruginosa, which includes new β-lactam/β-lactamase inhibitor combinations, aminoglycosides, and other novel mechanisms, murepavadin stands out due to its unique target and its potential to be effective against strains resistant to other antibiotics. researchgate.netnih.gov
Research Rationale and Unmet Needs in Antimicrobial Development, Particularly for Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable opportunistic pathogen and a leading cause of serious hospital-acquired infections, particularly in immunocompromised patients and those with cystic fibrosis or ventilator-associated pneumonia. mdpi.comnih.govinnovationnewsnetwork.com The bacterium's intrinsic and acquired resistance to multiple classes of antibiotics makes these infections incredibly difficult to treat, leading to high morbidity and mortality rates. mdpi.comnih.gov The World Health Organization has classified carbapenem-resistant P. aeruginosa as a "critical-priority" pathogen for which new antibiotics are urgently needed. nih.gov
Current treatment options for multidrug-resistant P. aeruginosa are limited and often rely on last-resort antibiotics like colistin (B93849), which can have significant toxicity. patsnap.com The development pipeline for new drugs active against carbapenem-resistant P. aeruginosa remains thin. nih.gov There is a critical unmet need for novel, safe, and effective antibiotics that can overcome existing resistance mechanisms. mdpi.comnih.gov Murepavadin, with its novel target and potent activity against MDR strains of P. aeruginosa, was developed to directly address this therapeutic gap. patsnap.cominnovationnewsnetwork.com
This compound Research and Development Overview
| Stage | Key Findings | References |
|---|---|---|
| Discovery | Developed from protegrin I, a host defense peptide, using a protein epitope mimetics platform. | patsnap.comwikipedia.org |
| Mechanism of Action | Specifically targets and inhibits the lipopolysaccharide transport protein D (LptD) in P. aeruginosa. | patsnap.comnih.govmdpi.com |
| In Vitro Activity | Potent activity against a wide range of P. aeruginosa clinical isolates, including multidrug-resistant strains. | medchemexpress.comwikipedia.org |
| In Vivo Efficacy | Demonstrated effectiveness in preclinical animal models of P. aeruginosa infection. | wikipedia.org |
| Clinical Development | Advanced to Phase III clinical trials for the treatment of ventilator-associated bacterial pneumonia. An inhaled formulation is also under investigation. | wikipedia.orgnih.govnih.gov |
Table of Compounds
| Compound Name | |
|---|---|
| This compound | |
| POL7080 | |
| Protegrin I | |
| Colistin | |
| Cefiderocol | |
| Cefepime-enmetazobactam | |
| Xeruborbactam | |
| Durlobactam-sulbactam | |
| Cefepime-taniborbactam | |
| Cefepime-zidebactam | |
| Amoxicillin | |
| Clavulanic acid | |
| Relebactam | |
| Imipenem | |
| Tobramycin | |
| Amikacin | |
| Ciprofloxacin (B1669076) | |
| BAL30072 | |
| GT-1 | |
| GT-055 | |
| Aztreonam | |
| Avibactam | |
| CHIR-090 | |
| ACHN-975 | |
| PF-5081090 | |
| LPC-233 | |
| Fosfomycin | |
| Daptomycin | |
| Ertapenem | |
| Meropenem | |
| Penicillin | |
| Salvarsan | |
| Cycloserine | |
| Linezolid | |
| Nalidixic acid | |
| Vancomycin | |
| Streptomycin | |
| Erythromycin |
Properties
Molecular Formula |
C₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂ |
|---|---|
Molecular Weight |
1667.83 |
sequence |
One Letter Code: Cyclo(AS-d-Pro-PTWI-Dab-Orn-d-Dab-Dab-W-Dab-Dab) |
Synonym |
POL7080 (TFA) |
Origin of Product |
United States |
Elucidation of Murepavadin Tfa S Molecular Mechanism of Action
Targeting of Bacterial Outer Membrane Protein LptD
Murepavadin's primary molecular target is the lipopolysaccharide (LPS) transport protein D (LptD), an essential outer membrane protein in P. aeruginosa. wikipedia.orgmdpi.com LptD is a crucial component of the Lpt (lipopolysaccharide transport) machinery, which is responsible for the translocation of LPS from the periplasm to the outer leaflet of the outer membrane. mdpi.comacs.org
Specific Binding to LptD and Inhibition of Lipopolysaccharide (LPS) Transport
Murepavadin (B1661735) specifically binds to the LptD protein of P. aeruginosa, inhibiting its function and thereby blocking the transport and insertion of LPS into the outer membrane. wikipedia.orgmdpi.comnih.gov This inhibition of LPS assembly ultimately leads to bacterial cell death. mdpi.comnih.gov The specificity of Murepavadin for P. aeruginosa LptD is a key characteristic, rendering it largely inactive against other Gram-negative and Gram-positive bacteria. wikipedia.org This specificity is attributed to structural differences in the LptD protein among various bacterial species. nih.gov Specifically, the P. aeruginosa LptD protein contains an additional N-terminal insert domain of about 100 residues that is not found in other bacteria. nih.govuu.nl
The interaction of Murepavadin with LptD disrupts the normal process of outer membrane biogenesis. acs.org By preventing the correct insertion of LPS, Murepavadin causes an accumulation of LPS in the inner membrane and alterations in the outer membrane composition. wikipedia.orgasm.org
Molecular Interactions and Binding Site Characterization
The binding of Murepavadin to LptD occurs at the periplasmic segment of the protein, which includes a β-jellyroll domain and the characteristic N-terminal insert domain found in Pseudomonas species. mdpi.comacs.org The stable β-hairpin conformation of Murepavadin is crucial for this interaction. wikipedia.org
Mutagenesis studies have been instrumental in identifying the binding site of Murepavadin on LptD. Research has shown that specific mutations within the LptD gene can confer resistance to Murepavadin. For instance, a tandem duplication of a six-amino-acid sequence (LRDKGM) in the periplasmic domain of LptD has been associated with a significant increase in resistance. biorxiv.org Furthermore, whole-genome sequencing of resistant P. aeruginosa strains has revealed mutations in genes involved in LPS synthesis and transport, including lpxL1, lpxL2, bamA, and msbA, in addition to lptD. biorxiv.orgoup.comnih.gov These findings underscore the importance of the LptD protein and the integrity of the LPS biosynthesis pathway for Murepavadin's activity.
While a high-resolution crystal or cryo-EM structure of the complete LptD-Murepavadin complex is not yet available, structural studies of the individual components have provided significant insights. uu.nl The crystal structure of a truncated P. aeruginosa LptD revealed a C-terminal β-barrel domain that is highly conserved across Gram-negative bacteria. nih.gov The periplasmic domain of LptD in pseudomonads, however, is longer due to the unique N-terminal insert domain. nih.gov Photolabeling experiments have indicated that Murepavadin and its analogs interact with a site on LptD that is in close proximity to both the β-jellyroll domain and this insert domain. nih.govuzh.ch
Computational modeling has been employed to further understand the binding of Murepavadin to LptD. uu.nl These models, often used in conjunction with experimental data from mutagenesis and structural studies, help to visualize the potential interactions at the atomic level. Modeling studies suggest that the binding of Murepavadin to the periplasmic domain of LptD is likely to obstruct the transport of LPS. uzh.ch The β-hairpin structure of Murepavadin appears to be well-suited for interacting with the β-structure-rich domains of the Lpt complex. nih.gov
Structural Biology Approaches (e.g., Crystallography, Cryo-EM) of LptD-Murepavadin Complexes
Disruption of Outer Membrane Integrity and Induction of Cell Envelope Stress Response
The inhibition of LptD by Murepavadin leads to a cascade of events that compromise the bacterial cell envelope. By blocking LPS transport, Murepavadin disrupts the asymmetric nature of the outer membrane. mdpi.comnih.gov This disruption impairs the outer membrane's integrity, making it more permeable. researchgate.netnih.gov
Impact on Bacterial Viability and Cellular Processes
The inhibition of LptD by Murepavadin has a significant and detrimental impact on the viability and cellular processes of P. aeruginosa. The disruption of LPS transport compromises the integrity of the outer membrane, a critical barrier for the bacterium's survival.
Effects on Bacterial Growth and Survival Kinetics
Murepavadin demonstrates potent activity against P. aeruginosa, including multidrug-resistant strains. wikipedia.org Its high potency is reflected in low minimum inhibitory concentration (MIC) values. For a large panel of clinical isolates, the MIC required to inhibit 90% of strains (MIC90) has been reported to be as low as 0.12 mg/L. wikipedia.org By disrupting the outer membrane, Murepavadin not only inhibits growth but can also increase the bacterium's susceptibility to other antibiotics. nih.gov
Mechanisms of Bactericidal Action
The bactericidal effect of Murepavadin is a direct consequence of its interference with outer membrane biogenesis. The blockage of LPS transport leads to an altered outer membrane, increased permeability, and eventual cell lysis. wikipedia.orgmdpi.com This targeted disruption of a fundamental cellular process is the cornerstone of its killing mechanism.
Research into the killing kinetics of Murepavadin has shown that its bactericidal activity is time-dependent. In time-kill assays, Murepavadin demonstrates rapid killing of P. aeruginosa. For instance, when used at a concentration of 0.5 μg/mL, Murepavadin alone significantly reduced the number of live bacteria by approximately 50-fold after eight hours of treatment. nih.gov
While the killing action is primarily dependent on the duration of exposure, the concentration of Murepavadin does influence the rate of bacterial killing. Studies have shown a synergistic effect when Murepavadin is combined with other antibiotics, such as ciprofloxacin (B1669076). In one study, the combination of Murepavadin (0.5 μg/mL) and ciprofloxacin (0.25 μg/mL) resulted in a much greater reduction in bacterial numbers than either agent alone. nih.gov The minimum concentration of Murepavadin needed to inhibit 90% of P. aeruginosa growth (MIC90) has been reported to be in the range of 2 to 32 mg/L in some studies. frontiersin.org
| In Vitro Activity of Murepavadin against P. aeruginosa | |
| Parameter | Value |
| MIC50 | 0.12 mg/L medchemexpress.com |
| MIC90 | 0.12 mg/L wikipedia.org |
| Killing Kinetics | Time-dependent nih.gov |
Research on Murepavadin Tfa S in Vitro Antimicrobial Spectrum and Potency
Determination of Minimum Inhibitory Concentrations (MICs) against Key Bacterial Pathogens
Murepavadin (B1661735) exhibits a targeted and potent bactericidal effect, primarily against Pseudomonas aeruginosa. wikipedia.orgsci-hub.st Its novel mechanism of action involves binding to the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa, disrupting the transport of LPS and leading to cell death. oup.commdpi.comasm.org
Gram-Negative Bacterial Isolates (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli)
Research demonstrates that Murepavadin's activity is highly specific to P. aeruginosa. sci-hub.st In a comprehensive surveillance study involving 1,219 clinical isolates from the USA, Europe, and China, Murepavadin showed potent activity against P. aeruginosa, with both the MIC₅₀ and MIC₉₀ values being 0.12 mg/L. wikipedia.orgmedchemexpress.com The MIC₅₀ and MIC₉₀ represent the minimum concentrations of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively. In contrast, Murepavadin is largely inactive against other Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, as well as Gram-positive bacteria. sci-hub.stresearchgate.net This specificity is attributed to structural differences in the LptD protein among different bacterial species. sci-hub.st
Characterization of Activity against Non-Pseudomonas aeruginosa Species
While highly potent against P. aeruginosa, Murepavadin shows limited to no activity against other non-Pseudomonas species. Studies have reported its inactivity against Stenotrophomonas maltophilia, Burkholderia cepacia, Enterobacteriaceae, and Acinetobacter baumannii. sci-hub.stbiosynth.com However, some activity has been noted against other Pseudomonas species like P. stutzeri and P. mendocina. sci-hub.st
Investigations into Activity against Multidrug-Resistant (MDR) Strains of P. aeruginosa
A significant advantage of Murepavadin is its potent activity against multidrug-resistant (MDR) strains of P. aeruginosa, which are resistant to multiple classes of antibiotics. asm.orgfrontiersin.org In a study of 1,219 clinical isolates, where 28.3% were identified as MDR, Murepavadin maintained a low MIC₉₀ of 0.12 mg/L. sci-hub.st Another study confirmed its potent in vitro activity against MDR isolates with MIC₅₀/₉₀ values of 0.12/0.25 mg/L. asm.orgnih.gov
Research on Carbapenem-Resistant P. aeruginosa
Carbapenem-resistant P. aeruginosa (CRPA) poses a critical threat in healthcare settings. sci-hub.st Murepavadin has demonstrated significant efficacy against these challenging pathogens. sci-hub.stasm.org Its unique mechanism of action means there is no cross-resistance with carbapenems or other β-lactam antibiotics. mdpi.comspexisbio.com Studies have consistently shown that Murepavadin retains its potent activity against CRPA isolates. sci-hub.stnih.gov
Research on Colistin-Resistant P. aeruginosa
With the increasing use of colistin (B93849) as a last-resort antibiotic, colistin resistance in P. aeruginosa is a growing concern. ihma.com Murepavadin has shown promising activity against colistin-resistant isolates. ihma.comfrontiersin.org A study investigating 179 colistin-resistant P. aeruginosa strains found that Murepavadin had MIC₅₀ and MIC₉₀ values of 0.125 mg/L and 0.5 mg/L, respectively. ihma.com This indicates no cross-resistance between Murepavadin and colistin, highlighting its potential as a therapeutic option for infections caused by these highly resistant strains. ihma.com
Research on Extensively Drug-Resistant (XDR) P. aeruginosa Isolates
Extensively drug-resistant (XDR) P. aeruginosa are susceptible to only one or two classes of antibiotics. Murepavadin has demonstrated remarkable potency against these formidable pathogens. oup.comasm.org A large study of 785 XDR P. aeruginosa clinical isolates collected from Europe and North America in 2016–2017 revealed that Murepavadin was the most active agent, with MIC₅₀/₉₀ values of 0.12/0.25 mg/L. oup.comnih.gov It inhibited 98.7% of these isolates at a concentration of ≤2 mg/L and was found to be 8-fold more potent than colistin against this collection of XDR strains. oup.com Furthermore, Murepavadin maintained its high activity against XDR isolates that were also resistant to colistin, ceftolozane/tazobactam, and tobramycin. oup.comnih.gov
Table 1: In Vitro Activity of Murepavadin and Comparator Agents against P. aeruginosa Isolates
Evaluation of Murepavadin TFA against Biofilm-Associated Bacterial Infections In Vitro
The efficacy of murepavadin extends to combating Pseudomonas aeruginosa in its biofilm state, a significant challenge in clinical settings. Biofilms are communities of bacteria encased in a self-produced matrix, which confers increased resistance to conventional antibiotics. Murepavadin has demonstrated promising activity against P. aeruginosa biofilms, proving effective against both planktonic (free-floating) cells and the more resilient sessile (biofilm-associated) cells. researchgate.net
In a comparative study evaluating its anti-biofilm activity against cystic fibrosis isolates of P. aeruginosa, murepavadin was tested alongside tobramycin, colistin, and aztreonam. qub.ac.uknih.gov The minimal biofilm inhibitory concentration (MBIC), the lowest concentration to inhibit biofilm formation, and the minimal biofilm eradication concentration (MBEC), the concentration needed to eradicate a pre-formed biofilm, were determined. The results, as summarized in the table below, indicate that murepavadin has comparable or superior activity to established antibiotics in tackling biofilm-associated P. aeruginosa. qub.ac.uknih.gov Murepavadin exhibited the lowest MBEC90 value at 64 mg/L, demonstrating its potential in eradicating mature biofilms. qub.ac.uknih.gov Further studies using a microfluidic open model (BioFlux) also confirmed significant anti-biofilm activity for murepavadin. qub.ac.uknih.gov
| Antibiotic | MBIC50 (mg/L) | MBIC90 (mg/L) | MBEC90 (mg/L) |
|---|---|---|---|
| Murepavadin | 2 | 32 | 64 |
| Colistin | 4 | 32 | >512 |
| Tobramycin | 8 | 64 | >512 |
| Aztreonam | >512 | >512 | >512 |
Combinatorial Antimicrobial Research with this compound
The exploration of combination therapies involving murepavadin is a key area of research, aiming to enhance antimicrobial efficacy, overcome resistance, and broaden the spectrum of activity. Such rational combination therapies are crucial, especially against challenging pathogens like hypermutator strains of P. aeruginosa that can rapidly develop resistance to multiple drugs. icpahealth.com
Studies have revealed synergistic interactions between murepavadin and several other classes of antibiotics. A notable example is the combination of murepavadin with ciprofloxacin (B1669076). nih.govresearchgate.net This combination has been shown to have a synergistic bactericidal effect against P. aeruginosa. nih.govresearchgate.net Similarly, murepavadin demonstrates synergy with β-lactam antibiotics. nih.gov Research has shown that murepavadin enhances the bactericidal activities of β-lactams, and a combination of murepavadin with ceftazidime/avibactam exhibited a synergistic therapeutic effect against P. aeruginosa. nih.govmedchemexpress.cnasm.org This combination also had the added benefit of slowing the development of resistance. nih.govmedchemexpress.cnasm.org Furthermore, a synergistic effect was observed when murepavadin was co-administered with colistin against P. aeruginosa. acs.org
The mechanistic underpinnings of these synergistic interactions are multifaceted. A primary mechanism is the enhancement of drug influx. By targeting LptD and disrupting the outer membrane of P. aeruginosa, murepavadin increases the permeability of the bacterial outer membrane. nih.govasm.org This compromised integrity facilitates the entry of other antibiotics, such as β-lactams, into the periplasmic space where they exert their bactericidal effects. nih.govasm.org
Another key mechanism is the suppression of drug efflux pumps. nih.gov In the case of the murepavadin-ciprofloxacin combination, it was demonstrated that murepavadin increases the intracellular accumulation of ciprofloxacin. nih.govresearchgate.net This is achieved by inhibiting the function of multidrug efflux pumps, which are a major contributor to antibiotic resistance in P. aeruginosa by actively expelling antimicrobial agents from the bacterial cell. nih.gov By suppressing these pumps, murepavadin effectively increases the intracellular concentration of ciprofloxacin, thereby enhancing its killing efficacy. nih.gov The disruption of the lipopolysaccharide (LPS) transport to the outer membrane by murepavadin can lead to an accumulation of LPS in the inner membrane, which is thought to enhance the activity of antibiotics like colistin that target the inner membrane. acs.org
Structure Activity Relationship Sar and Medicinal Chemistry Investigations of Murepavadin Tfa
Elucidation of Key Structural Motifs and Pharmacophore Elements
The potent and selective activity of Murepavadin (B1661735) is a direct consequence of its unique three-dimensional structure, which was rationally designed and optimized. It is a synthetic, non-branched cyclic peptide composed of 14 amino acids. nih.govresearchgate.net The development process involved creating and screening libraries of macrocyclic peptidomimetics to identify the most effective candidates. asm.org
Key structural features that define Murepavadin's pharmacophore include:
The β-Hairpin Conformation: Murepavadin adopts a stable β-hairpin structure, which mimics a protein epitope. researchgate.netasm.org This rigid conformation is crucial for its specific interaction with the LptD protein.
The d-Pro-Pro Turn: The β-hairpin fold is stabilized by a strategically placed d-Proline-Proline dipeptide motif. nih.govresearchgate.netpnas.org This "turn" element constrains the peptide backbone into the correct bioactive conformation, enhancing both stability and target affinity.
Cationic and Hydrophobic Residues: The amino acid sequence features a deliberate arrangement of positively charged (cationic) residues, such as Diaminobutyric acid (Dab) and Ornithine (Orn), alongside hydrophobic residues like Tryptophan (Trp) and Isoleucine (Ile). nih.gov This amphipathic character is a common feature of many antimicrobial peptides, facilitating interaction with bacterial membranes.
Macrocyclic Scaffold: The peptide's backbone is cyclized, which not only enforces the β-hairpin structure but also confers significant resistance to degradation by serum enzymes (proteases), a common challenge with linear peptides. asm.orgrsc.org
These elements collectively create a pharmacophore that specifically recognizes and binds to the periplasmic domain of the LptD protein in P. aeruginosa, disrupting LPS transport and leading to bacterial cell death. nih.govresearchgate.net The specificity for P. aeruginosa is thought to be conferred by the unique structure of its LptD protein compared to that of other Gram-negative bacteria. asm.org
| Table 1: Amino Acid Sequence of Murepavadin TFA |
| Sequence: cyclo[Ser-dPro-Pro-Thr-Trp-Ile-Dab-Orn-dDab-Dab-Trp-Dab-Dab-Ala] |
| Note: Dab is 2,4-diaminobutyric acid; dPro and dDab are the D-isomers of Proline and Dab, respectively. nih.govresearchgate.net |
Systematic Structural Modifications and Analog Synthesis
The optimization of Murepavadin from its parent compound, protegrin I, was a result of meticulous medicinal chemistry investigations involving the synthesis and evaluation of numerous analogs. asm.orgnih.gov These studies were crucial for enhancing antibacterial potency while minimizing undesirable properties like hemolytic activity. asm.org
Initial lead compounds derived from protegrin I showed antimicrobial activity but also had significant drawbacks, such as the lysis of red blood cells (hemolysis). asm.org The research focused on modifying the amino acid sequence to dissociate the desired antibacterial effect from this toxicity. While detailed results for every single analog are not publicly available, the general findings from these SAR studies indicated that the antimicrobial activity was surprisingly tolerant to many substitutions. researchgate.net However, certain changes had profound effects:
Some substitutions led to a two-to-four-fold improvement in antimicrobial activity (lower Minimum Inhibitory Concentrations, or MICs). researchgate.net
Conversely, other modifications resulted in a significant increase in hemolytic activity, highlighting the delicate balance required for a safe and effective therapeutic. researchgate.net
The final sequence of Murepavadin represents the culmination of these efforts, optimized for potent activity against P. aeruginosa and reduced off-target effects. asm.org
A central strategy in the development of Murepavadin was the use of a macrocyclic scaffold to constrain the peptide into a bioactive conformation. asm.orgrsc.org Linear peptides often lack a stable, well-defined structure in solution, which can lead to lower binding affinity for their targets and increased susceptibility to proteolysis.
By cyclizing the peptide backbone, the conformational freedom of the molecule is significantly reduced. This pre-organizes the peptide into the required β-hairpin shape, minimizing the entropic penalty of binding to its target, LptD. The inclusion of the rigid d-Pro-Pro dipeptide further reinforces this structure. pnas.org This approach of using conformational constraints is a powerful tool in medicinal chemistry to transform flexible peptides into potent, drug-like molecules. The development of Murepavadin involved screening a large library of such β-hairpin-shaped macrocyclic compounds to find the optimal structure. researchgate.netasm.org
Stereochemistry—the specific three-dimensional arrangement of atoms—is critical to Murepavadin's function. The inclusion of unnatural D-amino acids (d-Proline and d-Diaminobutyric acid) in the sequence is a deliberate design choice with two primary benefits:
Conformational Control: The d-Pro residue is essential for inducing the tight β-turn that defines the hairpin structure. researchgate.netpnas.org
Proteolytic Stability: The presence of D-amino acids can enhance resistance to degradation by proteases, which typically recognize only L-amino acids.
The biological activity of Murepavadin relies on a highly specific, chiral interaction with its target receptor, LptD. ub.edu Therefore, maintaining the chiral integrity of each amino acid throughout the complex chemical synthesis is paramount. Studies have confirmed that synthetic batches of Murepavadin which preserved the molecule's precise stereochemistry yielded highly active and consistent MIC values against P. aeruginosa. nih.govub.edu This underscores that the specific spatial arrangement of the pharmacophore elements is non-negotiable for its potent antimicrobial effect.
Investigation of Conformational Constraints and Cyclic Peptide Design
Computational Chemistry and QSAR (Quantitative Structure-Activity Relationship) Modeling
While specific QSAR models for Murepavadin are not extensively detailed in the public domain, the principles of computational and medicinal chemistry were fundamental to its discovery and optimization.
The development of Murepavadin is a prime example of a successful ligand-based drug design (LBDD) strategy. gardp.org In LBDD, the structure of a known active molecule (the "ligand") is used as a template to design new, improved compounds, often without detailed knowledge of the target's structure.
The process for Murepavadin began with the known antimicrobial peptide protegrin I as the starting template. guidetopharmacology.orgasm.org Researchers identified the β-hairpin structure as a key pharmacophore and initiated a program to create a library of synthetic, macrocyclic peptidomimetics that would mimic this structural motif. asm.org This library of related compounds, each with slight variations, was then screened for two key properties:
Potent antimicrobial activity against P. aeruginosa.
Low toxicity (e.g., reduced hemolysis).
This iterative cycle of designing analogs based on an active template, synthesizing them, and testing their biological activity is the core of LBDD. gardp.orgnih.gov By correlating the structural changes in the synthesized analogs with their observed activity, researchers could build an implicit understanding of the SAR, guiding the project toward the optimized clinical candidate, Murepavadin. researchgate.netnih.gov
Structure-Based Drug Design Approaches Utilizing Target Enzyme Structures
Murepavadin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) transport protein D (LptD), an essential protein in the outer membrane of Gram-negative bacteria responsible for the final stages of LPS insertion into the outer leaflet. wikipedia.orgnih.govnih.govmdpi.compatsnap.com The discovery and optimization of Murepavadin have been informed by an evolving understanding of its interaction with the LptD target, rather than originating from a classical de novo structure-based design campaign.
Initial leads were identified from a library of synthetic peptidomimetics, and subsequent research focused on elucidating the precise binding site to rationalize the compound's activity and selectivity. asm.orgnih.gov Advanced techniques, including hypothesis-free mass spectrometry-based proteomic approaches with photolabeling probes, were employed to characterize the antibiotic's binding site on LptD from P. aeruginosa. nih.govacs.org
These investigations revealed that Murepavadin interacts with the periplasmic domain of LptD. nih.govacs.org This interaction is crucial as it is believed to block the transport function of LptD, leading to the disruption of the outer membrane and subsequent cell death. wikipedia.orgnih.gov The periplasmic segment of LptD in Pseudomonas species has unique structural features, including a characteristic β-jellyroll domain and a specific N-terminal insert domain, which are not present in the LptD of many other Gram-negative bacteria. nih.govacs.orgunimi.it The binding of Murepavadin to this specific region, encompassing both the β-jellyroll and the N-terminal insert, is thought to be the primary reason for its remarkable selectivity for P. aeruginosa. nih.govasm.orgunimi.it While a high-resolution crystal structure of the Murepavadin-LptD complex is not publicly detailed, the data from these cross-linking studies have provided a structural blueprint of the interaction, guiding the understanding of its mechanism and the rationale behind its targeted selectivity.
Optimization Strategies for Enhanced Target Affinity and Bacterial Selectivity
The development of Murepavadin is a prime example of successful lead optimization, transforming a broad-spectrum antimicrobial peptide into a highly selective and potent antibiotic. The starting point for its design was protegrin I (PG-1), a naturally occurring host-defense peptide with broad-spectrum activity but unfavorable drug properties, including significant hemolytic activity. wikipedia.orgasm.org
Medicinal chemists engineered a synthetic library of protein epitope mimetics based on the PG-1 scaffold. A key innovation was the introduction of a D-proline-L-proline (dPro-Pro) dipeptide template to stabilize the peptide into a distinct β-hairpin conformation. wikipedia.orgnih.govnih.govresearchgate.net Nuclear magnetic resonance studies confirmed that this rigid β-hairpin structure is essential for antimicrobial activity; analogs with an inverted L-pro-D-pro template lost this stable conformation and their antibacterial effect. wikipedia.org
Through iterative rounds of synthesis and screening, analogs were systematically modified to enhance potency and selectivity. wikipedia.orgasm.org This optimization process gradually narrowed the spectrum of activity from broad-spectrum to a nanomolar-range potency specifically against Pseudomonas spp. wikipedia.orgnih.gov Structure-activity relationship (SAR) studies identified several key structural features critical for activity. For instance, the aromatic side chains of tryptophan residues at positions 2 and 8 were found to be very important for antibiotic function. wikipedia.org The optimization of a specific hit from this process, L27-11, ultimately led to the discovery of Murepavadin (also known as POL7080). unimi.itmdpi.com
The table below summarizes key findings from SAR studies on the protegrin I-based peptidomimetic scaffold that led to Murepavadin.
| Modification/Feature | Observation | Reference |
| Backbone Conformation | Introduction of a dPro-Pro turn creates a stable β-hairpin structure essential for antimicrobial activity. | wikipedia.orgnih.govresearchgate.net |
| Stereochemistry | Inverting the dPro-Pro template to L-Pro-d-Pro results in loss of stable hairpin conformation and loss of activity. | wikipedia.org |
| Aromatic Residues | Tryptophan side chains at positions 2 and 8 are crucial for potent antibiotic activity. | wikipedia.org |
| Iterative Synthesis | Systematic substitutions led to a shift from broad-spectrum activity to high selectivity for Pseudomonas aeruginosa. | wikipedia.orgasm.org |
| Target Interaction | Selectivity is conferred by binding to a unique N-terminal insert domain in the P. aeruginosa LptD protein. | nih.govasm.orgunimi.it |
| Single Substitutions | SAR studies involving over 100 single-site substituted analogs showed that while many positions were tolerant to substitution, some changes led to improved MICs (2-4 fold), whereas others caused large increases in hemolytic activity. | researchgate.netresearchgate.net |
These focused optimization strategies successfully enhanced the affinity for the P. aeruginosa LptD protein, resulting in a highly selective agent. Murepavadin demonstrated a potent minimum inhibitory concentration for 90% of strains (MIC90) of 0.12 mg/L against a large panel of contemporary clinical P. aeruginosa isolates. wikipedia.orgmedchemexpress.com
Exploration of Chemical Modifications for Improved Preclinical Pharmacological Profiles
A critical aspect of the Murepavadin development program was the optimization of its pharmacological properties to ensure its suitability as a clinical candidate. Early leads derived from the protegrin I mimetic library, while active, suffered from significant drawbacks, including the hemolysis of red blood cells and degradation by serum enzymes, which are common challenges for antimicrobial peptides. asm.org
The chemical modifications undertaken during the optimization process were explicitly aimed at mitigating these issues. The final compound, Murepavadin, exhibits a markedly improved preclinical profile, showing high plasma stability across different species and being non-hemolytic at concentrations up to 100 μg/mL. wikipedia.org This enhanced stability and reduced toxicity were key achievements of the medicinal chemistry campaign.
The final synthetic product is this compound, where trifluoroacetic acid is used as a counter-ion during the final cleavage and deprotection steps in solid-phase peptide synthesis. researchgate.netfrontiersin.orgnih.gov Preclinical pharmacokinetic studies have demonstrated that Murepavadin has a favorable profile. It displays linear pharmacokinetics and dose proportionality. wikipedia.org Following intravenous administration, plasma concentrations decline following a two-compartment model, and its clearance is similar to the glomerular filtration rates of the species tested. medchemexpress.com A key feature for its intended use in lung infections is its good penetration into the epithelial lining fluid of the lungs. wikipedia.orgbronchiectasisnewstoday.com
The table below summarizes some of the key preclinical pharmacological data for Murepavadin.
| Parameter | Finding | Implication | Reference |
| Hemolytic Activity | Non-hemolytic at 100 µg/mL. | Improved safety profile compared to parent compound Protegrin I and early leads. | wikipedia.org |
| Plasma Stability | High stability in plasma across various species. | Suitable for systemic administration without rapid degradation. | wikipedia.org |
| Pharmacokinetics | Linear and dose-proportional. | Predictable drug exposure with increasing doses. | wikipedia.org |
| Distribution | Good penetration into epithelial lung fluid. | Effective concentration can be reached at the site of lung infections. | wikipedia.orgbronchiectasisnewstoday.com |
| In Vivo Efficacy | Active in preclinical sepsis, lung, and thigh infection models, including against extensively drug-resistant (XDR) isolates. | Potent antibacterial effect demonstrated in relevant animal models. | wikipedia.orgmedchemexpress.com |
| Selectivity | Highly specific to P. aeruginosa with little to no activity against other bacteria. | Reduces the risk of disrupting the patient's microbiome compared to broad-spectrum antibiotics. | wikipedia.orgspexisbio.com |
These improved pharmacological characteristics, achieved through extensive chemical modification and selection, established Murepavadin as a viable candidate for clinical development for treating serious infections caused by P. aeruginosa. wikipedia.org
Pharmacokinetic and Pharmacodynamic Research in Preclinical Models Excluding Human Data
Absorption and Distribution Studies in Animal Models
Following intravenous administration in mice, rats, rabbits, and monkeys, Murepavadin's pharmacokinetics are linear, with the maximum observed plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) being dose-proportional. wikipedia.orgnih.gov The compound's distribution follows a two-compartment model, indicating it partitions into both the aqueous phase and, to some degree, into body tissues. nih.govmolnova.commedchemexpress.com While subcutaneous administration in rats results in high bioavailability (67-79%), oral bioavailability is very low (<0.01%), as is typical for peptide-based drugs. molnova.commedchemexpress.comsci-hub.st
Investigations in animal models have demonstrated that Murepavadin (B1661735) distributes to key organs. sci-hub.st In mice, following intravenous bolus administration, the unchanged form of Murepavadin was detected in the kidney, heart, liver, and lung, with peak concentrations occurring 30 to 60 minutes post-application. sci-hub.st The highest concentrations were consistently observed in the kidneys. sci-hub.st
A quantitative whole-body autoradiography study using 14C-labeled Murepavadin in Wistar rats provided further detail on its distribution. sci-hub.st Drug-related radioactivity was rapidly and extensively taken up in all parts of the kidney (cortex, medulla, and pyramid), with peak exposure seen 4 hours after dosing. sci-hub.st Radioactivity was distributed at low levels throughout the rest of the body, with the notable exception of the central nervous system, as Murepavadin does not readily cross the blood-brain barrier. medchemexpress.comsci-hub.st
Significant research has focused on its penetration into the pulmonary epithelial lining fluid (ELF), a critical site for treating lung infections. In murine lung infection models, Murepavadin demonstrates excellent penetration into the ELF. wikipedia.orgthieme-connect.com Studies have reported that exposure in the ELF can be approximately 1,000-fold higher than in plasma. bronchiectasisnewstoday.com There is a linear relationship between the ELF AUC and the unbound plasma AUC, where the concentration of the free fraction of the drug in the ELF is approximately equal to the free fraction in the plasma. sci-hub.stnih.govfda.gov
| Animal Species | Tissue | Finding | Citation |
|---|---|---|---|
| Mouse | Kidney | Highest concentrations observed among major organs. | sci-hub.st |
| Mouse | Liver | Unchanged Murepavadin detected; peak concentration at 30-60 min. | sci-hub.st |
| Mouse | Lung | Unchanged Murepavadin detected; peak concentration at 30-60 min. | sci-hub.st |
| Mouse | Epithelial Lining Fluid (ELF) | ELF exposure ~1,000-fold higher than plasma; free ELF concentration equals free plasma concentration. | bronchiectasisnewstoday.comfda.gov |
| Mouse | Heart | Unchanged Murepavadin detected; peak concentration at 30-60 min. | sci-hub.st |
| Mouse | Brain | Low to undetectable concentrations, indicating poor penetration of the blood-brain barrier. | sci-hub.st |
| Rat | Kidney (Cortex, Medulla, Pyramid) | Rapid and extensive uptake of radiolabeled compound; peak exposure at 4 hours. | sci-hub.st |
| Rat | Central Nervous System | Drug-related radioactivity excluded from the CNS. | sci-hub.st |
The binding of Murepavadin to plasma proteins has been evaluated in preclinical models, and this characteristic is crucial for its pharmacodynamic profile. nih.gov The unbound fraction of the drug is considered the pharmacologically active portion. nih.govnih.gov In neutropenic mouse models, the pharmacodynamic index that best correlates with efficacy is the area under the concentration-time curve for the unbound fraction of the drug (fAUC) to minimum inhibitory concentration (MIC) ratio (fAUC/MIC). nih.govnih.gov This highlights the importance of understanding the free concentrations of the drug in plasma and target tissues like the ELF. nih.gov In animal models, the ratio of free drug in ELF to plasma is approximately 108.9%, indicating that the unbound, active drug distributes efficiently to the site of lung infections. thieme-connect.com
Tissue Distribution Research (e.g., lung, kidney, liver concentrations in animal species)
Metabolism Studies in Animal Microsomes and In Vivo Animal Models
Metabolism of Murepavadin has been investigated in several preclinical species, revealing a process of proteolytic degradation rather than metabolism by liver microsomes. sci-hub.st
Metabolism studies in mice, rats, and monkeys show that Murepavadin undergoes degradation in vivo. sci-hub.st The primary metabolic pathway begins with the opening of the peptide's macrocyclic ring structure. sci-hub.st This is followed by sequential proteolytic cleavage of the resulting linear peptide. sci-hub.st
A notable difference was observed in the initial cleavage site between species. sci-hub.st In mice and monkeys, the ring-opening preferentially occurs at the A-S (Alanine-Serine) bond of the circular peptide. sci-hub.st In contrast, studies in rats indicate that the molecule is processed differently, with initial cleavage happening at two additional sites: the W-I (Tryptophan-Isoleucine) and W-Dab (Tryptophan-Diaminobutyric acid) bonds. sci-hub.st
Identification and Characterization of Metabolites (chemical elucidation)
Excretion Pathways Research in Preclinical Species
The primary route of elimination for Murepavadin and its metabolites in preclinical species is through the kidneys. nih.govfda.gov Studies in mice, rats, rabbits, and monkeys have shown that systemic plasma clearance values are similar to the glomerular filtration rates (GFRs) specific to each species. nih.govmolnova.commedchemexpress.com This suggests that glomerular filtration is a key component of its clearance. nih.gov However, the fraction of an administered dose that is excreted as unchanged Murepavadin in the urine is low, reported to be less than 6% in experimental animals. nih.gov This finding, combined with the metabolism data, indicates that Murepavadin is extensively metabolized, and it is the resulting metabolites that are primarily cleared by the kidneys. nih.govsci-hub.st A study in bile duct-cannulated rats confirmed that renal excretion is the main pathway over biliary excretion. sci-hub.st
Pharmacodynamic Modeling in Preclinical Infection Models
The in vivo efficacy of Murepavadin TFA has been extensively evaluated in various preclinical infection models, providing crucial data on its pharmacodynamic (PD) properties. These studies are fundamental in bridging the gap between in vitro activity and potential clinical effectiveness.
Correlation of In Vitro Activity with In Vivo Efficacy in Animal Models
The potent in vitro activity of murepavadin against Pseudomonas aeruginosa has been shown to translate effectively to in vivo efficacy in several murine infection models. sci-hub.stmdpi.com These models, including septicemia, peritonitis, thigh, and lung infections, have been instrumental in demonstrating the compound's ability to combat P. aeruginosa infections, even those caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. sci-hub.st
In neutropenic mouse models of septicemia, murepavadin demonstrated efficacy against P. aeruginosa strains with varying minimum inhibitory concentrations (MICs). sci-hub.st For instance, in a neutropenic septicemia model, effective doses were established for both a susceptible strain (ATCC 27853, MIC = 0.125 mg/L) and a less susceptible strain (ATCC 9027, MIC = 16 mg/L). sci-hub.st Similarly, in a neutropenic peritonitis model using an isolate with an MIC of 0.125 µg/mL, subcutaneously administered murepavadin significantly reduced bacterial colony-forming units (CFU) in both blood and peritoneal fluid compared to vehicle-treated groups. sci-hub.st
Furthermore, studies in neutropenic murine lung infection models have shown that intratracheal administration of murepavadin can lead to a significant reduction in bacterial load. researchgate.net A greater than 2-log reduction in CFUs was observed against multiple P. aeruginosa strains at doses below 1 mg/kg. researchgate.net This potent in vivo activity, including against XDR isolates, underscores the strong correlation between the in vitro susceptibility of P. aeruginosa to murepavadin and its therapeutic effect in preclinical animal models. sci-hub.stnih.gov
Exploration of PK/PD Indices (e.g., AUC/MIC, Cmax/MIC, T>MIC) in Animal Studies
Pharmacokinetic/pharmacodynamic (PK/PD) analyses in murine models have been critical in identifying the driver of murepavadin's efficacy. The primary PK/PD indices evaluated include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the maximum concentration to the MIC (Cmax/MIC), and the percentage of time the concentration remains above the MIC (%T>MIC). accp1.org
Through dose-fractionation studies in neutropenic mouse thigh and lung infection models, the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) was identified as the PK/PD index that best correlates with the antibacterial efficacy of murepavadin. sci-hub.stasm.orgnih.gov This finding is consistent for both plasma and epithelial lining fluid (ELF) exposures. asm.orgnih.gov The strength of this correlation was determined using R² as an indicator of the best fit. asm.orgnih.gov
The research highlights that the efficacy of murepavadin is dependent on the total exposure over time rather than peak concentrations or the duration of exposure above the MIC. This is a crucial characteristic for optimizing dosing regimens.
Dose-Fractionation Studies and Exposure-Response Relationships in Animal Infection Models
Dose-fractionation studies, where the total daily dose of murepavadin was administered at different frequencies (e.g., every 3, 6, 12, or 24 hours), confirmed that the total daily dose and the resulting fAUC were the primary determinants of efficacy. sci-hub.st These studies were conducted in neutropenic mice with either thigh or lung infections. sci-hub.st
The exposure-response relationship was further quantified in neutropenic lung infection models using multiple P. aeruginosa strains, including MDR and XDR isolates. sci-hub.st By fitting the data to a sigmoid maximum-effect (Emax) model, specific fAUC/MIC targets associated with different levels of bacterial reduction were determined. asm.orgnih.gov
Key findings from these studies include:
A mean fAUC/MIC ratio of 29.98 was required for a bacteriostatic effect. sci-hub.st
For a 1-log decrease in bacterial load, a mean fAUC/MIC of 45.00 was necessary. sci-hub.st
More detailed analyses determined the mean static fAUC/MIC to be 27.78 and the target for a 1-log reduction to be 39.85. asm.orgnih.gov
The following table summarizes the key pharmacodynamic targets for this compound determined in neutropenic mouse infection models.
| Pharmacodynamic Endpoint | Required Mean fAUC (mg·h/L) | Required Mean fAUC/MIC Ratio |
| Static Effect | 8.25 asm.orgnih.gov | 27.78 asm.orgnih.gov |
| 1-log Bacterial Reduction | 9.86 asm.orgnih.gov | 39.85 asm.orgnih.gov |
These preclinical pharmacodynamic data provide a robust foundation for understanding the efficacy of this compound and for informing the design of clinical trials.
Research on Mechanisms of Bacterial Resistance to Murepavadin Tfa and Resistance Surveillance
Laboratory Evolution Studies of Resistance In Vitro
In vitro studies involving the exposure of P. aeruginosa to Murepavadin (B1661735) have been instrumental in identifying potential resistance mechanisms. The spontaneous mutation frequency for Murepavadin resistance is estimated to be low, in the range of 10⁻⁸ to 10⁻⁹. fda.gov
As Murepavadin's direct target, the LptD protein is a primary locus for resistance-conferring mutations. mewburn.comasm.org Alterations in this protein can prevent or reduce the binding affinity of Murepavadin, thereby diminishing its antibacterial effect.
Periplasmic Domain Mutations : Studies have shown that resistance can correlate with mutations in the periplasmic domain of LptD. sci-hub.stnih.gov One significant finding in the reference strain P. aeruginosa PAO1 was the identification of a tandem duplication of the six-amino-acid sequence LRDKGM within the periplasmic part of LptD, which resulted in a 64-fold increase in the minimum inhibitory concentration (MIC) of Murepavadin. nih.govbiorxiv.org
N-Terminal Domain Alterations : Mutations conferring resistance have also been localized to the unique N-terminal domain of LptD in P. aeruginosa. asm.orgnih.gov This specificity of interaction helps explain why Murepavadin is not active against other Gram-negative bacteria, such as Escherichia coli, which have a much shorter LptD N-terminal domain. asm.orgsci-hub.st
A hypothesis-free mass spectrometry-based proteomic approach confirmed that Murepavadin cross-links to the periplasmic segment of LptD, which includes a characteristic β-jellyroll domain and the N-terminal insert domain specific to Pseudomonas spp. acs.org
| Mutation Type | Specific Alteration | Bacterial Strain | Resulting Change in Murepavadin MIC | Reference(s) |
| Tandem Duplication | Duplication of 'LRDKGM' sequence | P. aeruginosa PAO1 | 64-fold increase | biorxiv.org, nih.gov |
| Not Specified | Mutations in the N-terminal domain | P. aeruginosa | Confer resistance | asm.org |
| Not Specified | Mutations in the periplasmic domain | P. aeruginosa | Correlate with resistance | sci-hub.st |
Pseudomonas aeruginosa possesses intrinsic resistance to many antibiotics due to low outer membrane permeability and a variety of efficient multidrug efflux pumps. sci-hub.stmdpi.comnih.gov However, the role of efflux pump overexpression in Murepavadin resistance appears to be limited.
Research indicates that the primary mechanisms of resistance to Murepavadin are target site modifications rather than efflux pump upregulation. sci-hub.st Interestingly, some studies suggest that Murepavadin may even act as an efflux pump inhibitor for other antibiotics. One study found that Murepavadin enhances the bactericidal efficacy of ciprofloxacin (B1669076) by suppressing drug efflux, thereby increasing its intracellular accumulation. mdpi.com Similarly, it was found to enhance the activity of aminoglycosides by increasing membrane potential, which promotes the uptake of these drugs. asm.org This suggests that rather than being a substrate for efflux, Murepavadin may interfere with these general resistance mechanisms.
Target protection in the context of Murepavadin resistance primarily involves modifications to the lipopolysaccharide (LPS) synthesis and transport pathway, which is inextricably linked to the LptD target. nih.govresearchgate.net By altering components of this pathway, the bacterium can reduce the lethal effect of LptD disruption.
Whole-genome sequencing of Murepavadin-resistant mutants has revealed mutations in several genes involved in LPS biosynthesis. researchgate.net High-level resistance, in particular, has been linked to mutations in the lpxL1 and lpxL2 genes. frontiersin.orgresearchgate.netnih.gov These genes are involved in the final steps of Lipid A biosynthesis. Deletions in lpxL1 and lpxL2 lead to a lower abundance of hexa-acylated Lipid A, a modification that appears to confer higher Murepavadin MICs. frontiersin.orgresearchgate.net Knock-out mutants (ΔlpxL1 and ΔlpxL2) exhibited Murepavadin MICs of 2 and 4 mg/L, respectively, compared to 0.5 mg/L for the parental strain. nih.govfrontiersin.orgresearchgate.net
Investigation of Efflux Pump Overexpression and Other Resistance Mechanisms
Molecular Characterization of Resistant Bacterial Isolates from Preclinical Studies
Analysis of P. aeruginosa isolates that have developed resistance to Murepavadin, either from in vitro selection or from clinical settings like cystic fibrosis (CF) patients, has provided a broader view of potential resistance pathways. Whole-genome sequencing of these resistant strains has uncovered a diverse array of mutations.
A study of CF isolates found that 9.1% displayed high-level resistance (MIC >4 mg/L). nih.govbiorxiv.org Sequencing of these strains and their more susceptible counterparts from the same patients identified mutations in genes associated with LPS synthesis, LPS transport, and regulatory systems. nih.govbiorxiv.orgresearchgate.net
| Gene | Function | Observed Effect on Murepavadin Susceptibility | Reference(s) |
| lpxL1, lpxL2 | LPS biosynthesis (Lipid A) | Mutations linked to high-level resistance | frontiersin.org, biorxiv.org, nih.gov, researchgate.net |
| lptD | LPS transport (Murepavadin target) | Mutations prevent antibiotic binding | biorxiv.org, nih.gov, researchgate.net |
| bamA | Outer membrane protein assembly | Mutations can increase resistance (8- to 32-fold) | biorxiv.org, nih.gov, researchgate.net |
| msbA | LPS transport | Mutations identified in resistant isolates | biorxiv.org, nih.gov, researchgate.net |
| pmrB | Two-component system sensor kinase | Alterations can increase resistance (2- to 16-fold) | biorxiv.org, nih.gov |
| cbrA | Two-component system sensor kinase | Mutations identified in resistant isolates | biorxiv.org, nih.gov |
| hisJ | Periplasmic amino acid-binding protein | A missense variant was associated with resistance in a GWAS study | frontiersin.org, researchgate.net, nih.gov |
Allelic replacement experiments confirmed that alterations in lpxL1, bamA, and/or pmrB can directly lead to an 8- to 32-fold decrease in Murepavadin susceptibility. biorxiv.org
Cross-Resistance Profiling with Existing Antibiotic Classes
A key advantage of a novel-class antibiotic is the potential lack of cross-resistance with existing drugs. Studies have consistently shown that Murepavadin generally retains its potent activity against P. aeruginosa strains that are resistant to other antibiotic classes, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates. sci-hub.stnih.govwikipedia.org
Activity Against Resistant Strains : Murepavadin demonstrated potent activity against a large collection of 785 XDR P. aeruginosa isolates, with an MIC₉₀ of 0.25 mg/L, making it 8-fold more active than colistin (B93849). oup.com It remains active against isolates resistant to colistin, ceftolozane/tazobactam, and tobramycin. oup.com The induction of resistance to Murepavadin did not result in cross-resistance to other tested antibiotics, supporting its novel mechanism of action. asm.orgsci-hub.st
| Resistant Phenotype of P. aeruginosa Isolates | Murepavadin Activity | Reference(s) |
| Colistin-resistant (n=50) | Remained very active (MIC₅₀/₉₀, 0.25/0.25 mg/L) | oup.com |
| Ceftolozane/tazobactam-non-susceptible (n=231) | Remained very active (MIC₅₀/₉₀, 0.12/0.25 mg/L) | oup.com |
| Tobramycin-non-susceptible (n=412) | Remained very active (MIC₅₀/₉₀, 0.12/0.25 mg/L) | oup.com |
| Carbapenemase-producing isolates | Potent in vitro activity | wikipedia.org, sci-hub.st, nih.gov |
Potential for Co-selection : Despite the general lack of cross-resistance, some findings suggest a potential for co-selection of resistance. Specific mutations in the pmrB gene (e.g., G188D, Q105P, and D45E) were found to reduce the susceptibility of P. aeruginosa not only to Murepavadin but also to colistin and tobramycin. nih.govbiorxiv.org This raises the possibility that prior treatment with these antibiotics could potentially select for mutants with reduced susceptibility to Murepavadin. biorxiv.org
Genomic and Proteomic Approaches to Resistance Mechanism Discovery and Validation
Modern 'omics' technologies have been central to discovering and validating the resistance mechanisms described above.
Genomic Approaches : Whole-genome sequencing (WGS) has been the primary tool for identifying mutations in resistant isolates selected in vitro or collected from clinical environments. nih.govbiorxiv.orgresearchgate.net This approach has successfully pinpointed mutations in the lptD, lpxL, bamA, and pmrB genes. biorxiv.org Furthermore, Genome-Wide Association Studies (GWAS) have been employed to analyze larger collections of clinical isolates. nih.govfrontiersin.orgresearchgate.netnih.gov A GWAS performed on 496 P. aeruginosa isolates identified a missense variant in the hisJ gene (p.Thr260Ala) that was significantly associated with Murepavadin resistance. nih.govfrontiersin.orgresearchgate.net However, the study concluded that no single genetic event was solely responsible for the resistant phenotype, highlighting the complex nature of Murepavadin resistance. frontiersin.orgnih.gov
Proteomic Approaches : Proteomics has been used to validate the drug-target interaction. A mass spectrometry-based proteomic analysis provided direct evidence of Murepavadin binding to the periplasmic domain of LptD. acs.org In broader studies of P. aeruginosa resistance, proteomic analysis has identified key proteins involved in resistance, such as components of the MexA-MexB-OprM efflux pump, which could be relevant for future studies on antibiotic synergies or novel resistance mechanisms. mdpi.com
Surveillance Methodologies for Emerging Resistance Patterns (academic focus on detection and characterization)
The emergence of bacterial resistance to novel antibiotics like Murepavadin TFA necessitates robust surveillance methodologies to detect, characterize, and monitor resistant strains of Pseudomonas aeruginosa. A multi-faceted approach combining phenotypic and genotypic techniques is crucial for a comprehensive understanding of resistance patterns. These surveillance efforts are not only vital for clinical microbiology but also for informing the ongoing development and strategic deployment of the antibiotic.
Phenotypic Surveillance Methodologies
Phenotypic methods are fundamental for determining the susceptibility of a bacterial isolate to an antimicrobial agent by measuring its growth in the presence of the drug. These methods provide the Minimum Inhibitory Concentration (MIC), a critical value for clinical interpretation and resistance surveillance.
Broth Microdilution (BMD)
The broth microdilution method is a standard and widely used technique for determining the MIC of Murepavadin. oup.comjmilabs.com This method involves preparing a series of two-fold dilutions of Murepavadin in a liquid growth medium, typically cation-adjusted Mueller-Hinton broth (CAMHB), within a 96-well microtiter plate. oup.comasm.org Each well is then inoculated with a standardized suspension of the P. aeruginosa isolate. nih.gov After an incubation period, typically 18 to 24 hours at 35°C, the plates are examined for visible bacterial growth. nih.govzsp.com.pk The MIC is recorded as the lowest concentration of Murepavadin that completely inhibits visible growth. nih.govupnvj.ac.id The reference broth microdilution method is outlined by standards from bodies like the Clinical and Laboratory Standards Institute (CLSI). oup.com Studies have demonstrated the utility of custom-prepared frozen broth microdilution panels for testing Murepavadin against large collections of clinical isolates. asm.orgnih.gov
Agar (B569324) Dilution
The agar dilution method is another reference technique for MIC determination. zsp.com.pk In this method, varying concentrations of Murepavadin are incorporated directly into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. zsp.com.pkoup.com The surface of each plate is then spot-inoculated with a standardized suspension of the bacterial isolates. zsp.com.pk Following incubation, the MIC is identified as the lowest drug concentration on the agar plate that prevents the growth of the bacterial colonies. zsp.com.pk While both broth and agar dilution methods are considered reference standards, comparisons have shown a high degree of essential agreement between them for testing P. aeruginosa. plos.org However, some studies have noted that Murepavadin MIC values can be significantly higher when determined by agar dilution compared to broth microdilution. plos.orgresearchgate.net
Table 1: Comparison of Phenotypic Surveillance Methodologies for this compound
| Methodology | Principle | Key Steps | Advantages | Considerations |
|---|
| Broth Microdilution (BMD) | Determines the lowest concentration of an antibiotic in liquid media that inhibits visible bacterial growth. | 1. Prepare two-fold serial dilutions of Murepavadin in cation-adjusted Mueller-Hinton broth in a microtiter plate. 2. Inoculate with a standardized bacterial suspension. 3. Incubate at 35°C for 18-24 hours. 4. Read the lowest concentration with no visible growth. | - High throughput and amenable to automation.
Genotypic Surveillance Methodologies
Genotypic methods focus on identifying the specific genetic elements—such as gene mutations or the presence of resistance genes—that confer resistance. These techniques are powerful for characterizing the underlying mechanisms of resistance and for tracking the spread of specific resistant lineages.
Whole Genome Sequencing (WGS)
Whole Genome Sequencing (WGS) has become an indispensable tool for the in-depth characterization of Murepavadin-resistant P. aeruginosa. asm.orgnih.gov This technology allows for the sequencing of the entire bacterial genome, enabling the identification of all genetic variations, including single nucleotide polymorphisms (SNPs), insertions, and deletions, that may be associated with resistance. plos.org For Murepavadin, WGS has been instrumental in identifying mutations in genes involved in the biosynthesis and transport of lipopolysaccharide (LPS), the drug's target pathway. plos.orgresearchgate.net Key genes where resistance-conferring mutations have been found include lpxL1, lpxL2, bamA, lptD, and pmrB. researchgate.netnih.gov WGS can be applied to resistant mutants generated in the laboratory or to clinical isolates showing reduced susceptibility, providing a comprehensive view of the genetic basis of resistance. researchgate.netasm.org
Genome-Wide Association Studies (GWAS)
Genome-Wide Association Studies (GWAS) are a powerful approach for identifying statistical associations between genetic variants across a large population of bacterial isolates and a specific phenotype, such as Murepavadin resistance. asm.orgmicrobiologyresearch.org In a bacterial GWAS, the genomes of many resistant and susceptible isolates are sequenced and compared to find genetic markers that are significantly more common in the resistant group. frontiersin.org This untargeted strategy can uncover novel or unexpected resistance mechanisms that might be missed by focusing only on known candidate genes. nih.gov For example, a GWAS analysis of clinical P. aeruginosa isolates identified a missense variant in the hisJ gene that was associated with Murepavadin resistance. asm.orgnih.gov While powerful, bacterial GWAS requires careful correction for population structure to avoid spurious associations. frontiersin.org
Table 2: Genotypic Surveillance Methodologies for this compound Resistance
| Methodology | Principle | Application to Murepavadin | Advantages | Limitations |
|---|
| Whole Genome Sequencing (WGS) | Sequencing the entire DNA of a bacterial isolate to identify all genetic variations. | - Identifies specific mutations in genes like lpxL1, lpxL2, bamA, pmrB, lptD.
Future Research Trajectories and Methodological Innovations for Murepavadin Tfa
Exploration of Novel Bacterial Targets and Synergistic Strategies
Given that Murepavadin (B1661735) is a precision antibiotic engineered to specifically target LptD in P. aeruginosa, its direct application against other bacterial species or targets is not a primary research trajectory. jidc.orgspexisbio.com Its high specificity is one of its key therapeutic advantages, potentially reducing the risk of cross-resistance and off-target effects. jidc.org
The main focus of future research lies in harnessing its unique mechanism of action through synergistic combination therapies. Murepavadin's ability to disrupt the outer membrane integrity of P. aeruginosa can be exploited to enhance the efficacy of other classes of antibiotics. nih.gov By impairing the outer membrane, Murepavadin facilitates the entry of other drugs that might otherwise be blocked or expelled, leading to potent synergistic effects. nih.gov
Recent studies have demonstrated promising results:
With β-lactams: Murepavadin has been shown to increase the influx of β-lactam antibiotics. nih.gov A combination with ceftazidime/avibactam not only displayed synergistic therapeutic effects in a murine acute pneumonia model but also significantly slowed the in vitro development of resistance to either drug. nih.gov
With Fluoroquinolones: In an acute murine pneumonia model, the combination of Murepavadin and ciprofloxacin (B1669076) exhibited a synergistic bactericidal effect. nih.gov The proposed mechanism is that Murepavadin suppresses drug efflux pumps, thereby increasing the intracellular concentration of ciprofloxacin. nih.gov
With Polymyxins: A novel therapeutic approach combining Murepavadin with colistin (B93849) demonstrated enhanced killing of P. aeruginosa in both in vitro tests against clinical multidrug-resistant (MDR) isolates and in an in vivo mouse model of lung infection. mdpi.com The synergy is thought to arise from Murepavadin increasing the abundance of LPS in the inner membrane, making it more susceptible to colistin's action. mdpi.com
These findings strongly suggest that a key future direction is the systematic evaluation of Murepavadin combinations to expand the therapeutic arsenal (B13267) against difficult-to-treat P. aeruginosa infections.
Table 1: Investigated Synergistic Strategies for Murepavadin
| Combination Partner | Mechanism of Synergy | Observed Effect | Reference |
|---|---|---|---|
| Ceftazidime/avibactam | Murepavadin impairs outer membrane integrity, increasing β-lactam influx. | Synergistic killing and slowed resistance development. | nih.gov |
| Ciprofloxacin | Murepavadin suppresses drug efflux, increasing intracellular ciprofloxacin levels. | Synergistic bactericidal effect in a murine pneumonia model. | nih.gov |
| Colistin | Murepavadin increases LPS abundance in the inner membrane, enhancing colistin's target. | Enhanced killing of MDR isolates in vitro and in vivo. | mdpi.com |
Development of Advanced Preclinical Infection Models for P. aeruginosa
To better predict clinical outcomes and understand the complex host-pathogen interactions, research is moving beyond traditional preclinical models. The development of more physiologically relevant infection models is crucial for evaluating a host-targeted agent like Murepavadin.
Standard in vitro tests using planktonic bacteria often fail to replicate the true environment of a chronic infection, where bacteria frequently form biofilms. frontiersin.org Advanced in vitro models are being developed to bridge this gap.
3D Cell Cultures: Spheroid or 3D cultures of lung epithelial cells (e.g., A549 cell line) more closely mimic the in vivo host response compared to traditional 2D monolayers. ersnet.orgresearchgate.net P. aeruginosa can form antibiotic-tolerant, biofilm-like structures on these 3D cultures, providing a superior platform for testing the efficacy of anti-biofilm agents. ersnet.orgresearchgate.net The presence of host cells in these models can influence antibiotic activity; for example, some aminoglycosides show enhanced activity in 3D cell models, while colistin's efficacy can be reduced. ersnet.org
Air-Liquid Interface (ALI) Models: ALI cultures of human bronchial epithelial cells (e.g., Calu-3 or the cystic fibrosis line CFBE41o-) are highly sophisticated models that replicate the airway epithelium's structure and function. asm.org These models have been used to establish persistent P. aeruginosa infections and study host inflammatory responses (e.g., IL-8, IL-6 secretion) over several days. asm.org
Co-Culture Systems: To increase complexity and relevance, models now incorporate multiple cell types. Co-cultures of bronchial epithelial cells and immune cells, such as THP-1-derived macrophages, have been established at an ALI to create a 3D model of an infected airway. jove.comjove.comnih.gov These systems allow for the simultaneous assessment of antibiotic efficacy, epithelial barrier function, and key immune responses like macrophage migration and bacterial uptake. jove.comnih.gov
Animal models are indispensable for assessing in vivo efficacy and pharmacokinetics. ersnet.org While acute infection models are common, there is a significant push to develop and refine models that better represent chronic human infections. ersnet.orgmdpi.com
Chronic Infection Models: To mimic the persistent infections seen in patients with cystic fibrosis (CF), chronic respiratory infection models are used. A common method involves embedding P. aeruginosa in agar (B569324) beads before intratracheal instillation in mice, which results in a long-term infection lasting weeks. ersnet.orgmdpi.comnih.gov These models are more challenging but are essential for evaluating treatments for chronic conditions. ersnet.org
Genetically Modified and Specialized Models: The use of transgenic mice, such as the βENaC model which recapitulates many pulmonary features of CF, provides a more disease-relevant context for studying chronic P. aeruginosa infections. mdpi.com Furthermore, leukopenic mouse models are often used to test novel therapeutics against MDR strains, as they mimic the immunocompromised state of many patients. asm.orgbiorxiv.org
Physiology-Driven Model Refinement: A novel approach to improving animal models focuses on ensuring the bacteria within the model exhibit a physiological state similar to that in human infections. One study successfully improved a standard mouse pneumonia model by pre-culturing P. aeruginosa in a synthetic CF sputum medium (SCFM2). pnas.orgpnas.org This "SCFM2 mouse infection model" resulted in bacterial gene expression that more accurately reflected that seen in human CF lung infections, providing a more relevant preclinical tool. pnas.orgpnas.org
Table 2: Advanced Preclinical Models for P. aeruginosa Research | Model Type | Description | Key Features | Reference | | :--- | :--- | :--- | :--- | | In Vitro | | | | 3D Cell Culture | Spheroid cultures of lung epithelial cells (e.g., A549). | Mimics in vivo host response; supports biofilm formation. | ersnet.orgresearchgate.net | | Air-Liquid Interface (ALI) | Differentiated epithelial cells (e.g., Calu-3, CFBE41o-). | Replicates airway structure; allows for persistent infection studies. | asm.orgjove.com | | Co-Culture Systems | Epithelial cells combined with immune cells (e.g., macrophages). | Allows study of cell-cell interactions, immune response, and drug efficacy. | jove.comnih.gov | | In Vivo | | | | Chronic Agar Bead | Bacteria embedded in agar beads instilled in the lung. | Establishes long-term infection, mimicking chronic disease states. | ersnet.orgmdpi.com | | Transgenic βENaC Mouse | Mice overexpressing the epithelial sodium channel β-subunit. | Recapitulates key pulmonary features of cystic fibrosis. | mdpi.com | | SCFM2 Mouse Model | Mice infected with bacteria pre-cultured in synthetic CF sputum media. | Bacterial physiology more accurately reflects human chronic infection. | pnas.orgpnas.org |
Complex In Vitro Models (e.g., 3D Cell Culture Models of Infection)
Integration of Artificial Intelligence and Machine Learning in Murepavadin TFA Drug Discovery
The traditional drug discovery pipeline is notoriously slow and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. accscience.commednexus.org While Murepavadin's initial discovery predates the widespread use of these technologies, its future development can be significantly enhanced by integrating AI/ML.
Future applications could include:
Optimizing Synergistic Combinations: ML algorithms can analyze vast datasets from high-throughput screening to predict and prioritize the most effective antibiotic combinations with Murepavadin, potentially identifying non-obvious synergistic partners.
Predicting Resistance: AI models can be trained on genomic data from resistant and susceptible P. aeruginosa strains to identify complex genetic patterns that predict the likelihood of resistance emergence to Murepavadin or its combinations. amr-action.au This can guide the development of resistance-mitigating strategies.
De Novo Design of Analogs: Generative AI tools can design novel peptide analogs of Murepavadin from scratch. accscience.com These models can be programmed to optimize for specific attributes, such as improved potency, reduced toxicity, or altered pharmacokinetic profiles, accelerating the lead optimization process. researchgate.net
Improving Preclinical to Clinical Translation: AI can help bridge the gap between animal models and human physiology by analyzing complex biological data to better predict human responses and potential toxicities, thereby reducing the high failure rate in clinical trials. accscience.com
Challenges and Opportunities in Overcoming Resistance Mechanisms (academic perspective)
Understanding and overcoming resistance is paramount for the long-term viability of any new antibiotic. Research into Murepavadin resistance has revealed complex mechanisms.
Identified Resistance Mechanisms: Resistance is not caused by a single, simple mutation. Studies have linked high-level resistance to mutations in genes involved in LPS biosynthesis, specifically lpxL1 and lpxL2. frontiersin.orgresearchgate.netnih.gov These mutations lead to alterations in the lipid A component of LPS. frontiersin.orgnih.gov A genome-wide association study (GWAS) also identified a missense variant in the hisJ gene (involved in amino acid transport) as being associated with resistance, though it was present in some susceptible strains as well. frontiersin.orgnih.gov
Challenges: The lack of a single, universal genetic marker for resistance makes simple molecular diagnostics challenging. frontiersin.org The development of resistance appears to be multifactorial, requiring a deeper understanding of the complex interplay between different genetic loci and the resulting phenotypic changes.
Opportunities and Fitness Costs: A significant finding is that the alterations in LPS that confer Murepavadin resistance come at a fitness cost. Murepavadin-resistant mutants with lpxL mutations show increased susceptibility to certain host-derived antimicrobial peptides like cathelicidin. frontiersin.orgnih.gov This trade-off could be exploited therapeutically, as the resistant bacteria may be less virulent or more easily cleared by the host's innate immune system. Furthermore, the LPS from these resistant mutants triggered a lower inflammatory response in human monocytes, suggesting a potential attenuation of pathogenicity. researchgate.netnih.gov The primary opportunity remains the use of combination therapy, which has been shown to slow the development of resistance in vitro. nih.gov
Table 3: Murepavadin Resistance Mechanisms and Implications
| Genetic Locus | Function | Consequence of Mutation | Associated Opportunity/Challenge | Reference |
|---|---|---|---|---|
| lpxL1, lpxL2 | Lipid A biosynthesis | Reduced abundance of hexa-acylated lipid A; Murepavadin resistance. | Opportunity: Increased susceptibility to host antimicrobial peptides; reduced inflammatory response. | frontiersin.orgresearchgate.netnih.gov |
| hisJ | Periplasmic amino acid-binding protein | A missense variant is associated with resistance via GWAS. | Challenge: Not a universal marker; found in some susceptible strains. | frontiersin.orgnih.gov |
Ethical Considerations in Preclinical Antimicrobial Research and Animal Studies
All preclinical research, especially that involving animal models, is governed by strict ethical principles. nih.gov The research and development of Murepavadin is no exception and must adhere to a robust ethical framework.
The 3Rs Principles: The cornerstone of ethical animal research is the principle of the 3Rs :
Replacement: Using non-animal methods whenever possible. europa.eu The development of the advanced in vitro models discussed in section 8.2.1 is a direct application of this principle.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. europa.eu This requires robust experimental design and statistical analysis.
Refinement: Modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare. europa.eu This includes using appropriate anesthesia and analgesics and providing proper postoperative care. nih.govapa.org
Scientific and Institutional Oversight: All proposed animal studies must undergo rigorous review and receive approval from an Institutional Animal Care and Use Committee (IACUC). apa.orgumn.edu This committee evaluates the scientific justification for the research, ensuring that the potential knowledge gained outweighs the potential harm to the animals. nih.gov Researchers must be competent in the procedures they perform to ensure they are as humane as possible. nih.gov
Broader Ethical Imperatives in AMR: Beyond the laboratory, there is a powerful moral obligation to address the global crisis of antimicrobial resistance. nih.govreactgroup.org This includes the ethical imperative to invest in and conduct research to develop new, effective treatments like Murepavadin. oup.com This responsibility is balanced by the need for stewardship to preserve the effectiveness of new antibiotics for future generations and to ensure equitable access for populations that need them most. reactgroup.orgoup.comnih.gov
Table 4: Ethical Frameworks in Preclinical Research
| Principle | Description | Application in Murepavadin Research |
|---|---|---|
| Replacement | Avoiding or replacing the use of animals with non-animal alternatives. | Prioritizing use of advanced 3D cell cultures and co-culture models for initial efficacy and mechanism studies. |
| Reduction | Using the minimum number of animals required for statistically significant results. | Employing powerful statistical designs and leveraging historical data to minimize group sizes in animal models. |
| Refinement | Minimizing pain, distress, and suffering for animals that are used. | Using anesthesia/analgesia, defining humane endpoints, and ensuring proper training of all personnel. |
| Justification | Ensuring the potential scientific or medical benefits outweigh the ethical costs. | Clearly articulating the need for a new anti-pseudomonal agent in the face of MDR to an IACUC. |
| Stewardship | Recognizing the societal obligation to preserve antimicrobial efficacy. | Designing studies that investigate combination therapies to slow resistance development. |
Q & A
Q. What is the mechanism of action of Murepavadin TFA against Pseudomonas aeruginosa, and how can this inform experimental design?
this compound selectively targets the outer membrane lipopolysaccharide transport protein LptD, disrupting bacterial membrane integrity. To validate its mechanism:
- Use in vitro assays (e.g., minimum inhibitory concentration [MIC] tests) with wild-type and LptD-mutant strains to confirm target specificity .
- Incorporate fluorescence microscopy or flow cytometry to visualize membrane disruption in real time.
- Compare efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa isolates to assess resistance profiles .
Q. How should researchers design in vivo models to evaluate this compound’s pharmacokinetics and toxicity?
- Use murine models of acute pneumonia or sepsis, with dosing regimens reflecting human-equivalent pharmacokinetics (e.g., subcutaneous administration at 10–50 mg/kg) .
- Monitor renal function and histopathology to assess nephrotoxicity, a known risk for cyclic peptides.
- Include control groups treated with polymyxin B or other comparators to benchmark efficacy and safety .
Q. What methodologies are recommended for analyzing this compound’s stability under varying storage conditions?
- Perform high-performance liquid chromatography (HPLC) to quantify degradation products after storage at -80°C, -20°C, and room temperature.
- Test solubility in aqueous vs. organic solvents (e.g., acetic acid or DMSO) to optimize formulations for in vivo use .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different bacterial strains?
- Conduct comparative genomic analyses of P. aeruginosa strains to identify mutations in LptD or efflux pump systems that confer resistance.
- Use isothermal titration calorimetry (ITC) to measure binding affinity variations between Murepavadin and mutant LptD proteins .
- Validate findings with clinical isolates from ventilator-associated pneumonia (VAP) patients to ensure translational relevance .
Q. What experimental strategies address the challenge of bacterial resistance development against this compound?
- Combine Murepavadin with β-lactam antibiotics or efflux pump inhibitors to assess synergistic effects.
- Perform serial passage experiments under sub-inhibitory concentrations to track resistance mutations over time.
- Use RNA sequencing to identify upregulated pathways in resistant strains, such as stress response or biofilm formation genes .
Q. How should researchers structure studies to evaluate this compound’s interaction with host immune responses?
- Measure cytokine levels (e.g., IL-6, TNF-α) in infected animal models to assess immunomodulatory effects.
- Use neutrophil depletion models to determine whether efficacy is dependent on innate immunity.
- Corulate bacterial load reduction with histopathological evidence of inflammation resolution .
Methodological Guidance for Data Analysis
Q. What statistical approaches are optimal for interpreting dose-response data in this compound studies?
- Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values.
- Use ANOVA with post-hoc Tukey tests to compare efficacy across treatment groups.
- Report confidence intervals and p-values in alignment with CLSI/EUCAST guidelines for antimicrobial susceptibility testing .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy results?
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate serum concentrations with bacterial killing rates.
- Adjust in vitro assays to mimic host conditions (e.g., supplemented lung surfactant or serum proteins).
- Validate findings using ex vivo infected human tissue models .
Structural and Functional Optimization
Q. What computational methods support the design of this compound analogs with improved stability?
- Use molecular dynamics simulations to predict peptide folding stability in physiological environments.
- Apply machine learning models trained on cyclic peptide libraries to identify substitutions that enhance protease resistance.
- Validate predictions with circular dichroism (CD) spectroscopy to confirm structural integrity .
Q. How can researchers validate the specificity of this compound for LptD in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
